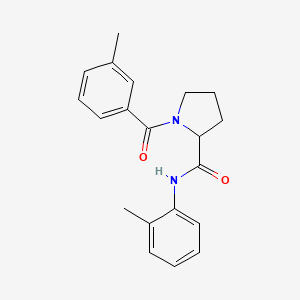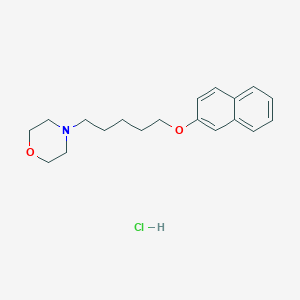
4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a naphthalen-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride typically involves the reaction of morpholine with a naphthalen-2-yloxyalkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the naphthalene ring or morpholine ring.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a wide range of applications in organic synthesis and pharmaceuticals.
Naphthalen-2-yloxyalkyl derivatives: Compounds with similar structural features but different functional groups or substituents.
Uniqueness
4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride is unique due to its specific combination of a morpholine ring and a naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-(5-naphthalen-2-yloxypentyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1(4-10-20-11-14-21-15-12-20)5-13-22-19-9-8-17-6-2-3-7-18(17)16-19;/h2-3,6-9,16H,1,4-5,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRDXELLNGZLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Thiophenecarboxylic acid,4,5-dimethyl-2-[[(2-propen-1-ylamino)thioxomethyl]amino]-, ethyl ester](/img/structure/B6102786.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(piperidin-1-yl)pyrimidin-4(3H)-one](/img/structure/B6102794.png)
![(5Z)-1-[(4-fluorophenyl)methyl]-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6102801.png)
![1-benzyl-4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6102806.png)
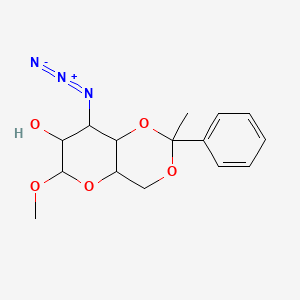
![1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6102820.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
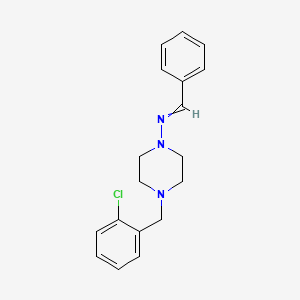
![2-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6102844.png)
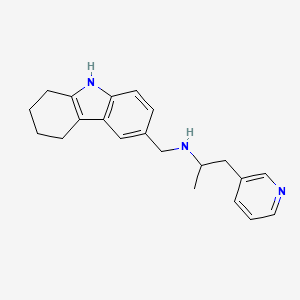
![1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B6102860.png)
![6-[4-(Azepan-1-ylcarbonyl)piperidin-1-yl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6102874.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-iodophenyl)hydrazone]](/img/structure/B6102875.png)
